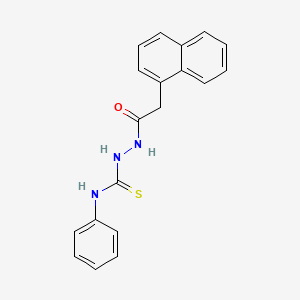
1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, an acetyl group, a phenylhydrazine moiety, and a carbothioamide group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthylacetic acid with phenylhydrazine and a thiocarbonyl reagent. The process can be summarized as follows:
Formation of 1-naphthylacetyl chloride: 1-naphthylacetic acid is treated with thionyl chloride to form 1-naphthylacetyl chloride.
Reaction with phenylhydrazine: The 1-naphthylacetyl chloride is then reacted with phenylhydrazine to form 2-(1-naphthylacetyl)-N-phenylhydrazine.
Introduction of the carbothioamide group: Finally, the 2-(1-naphthylacetyl)-N-phenylhydrazine is treated with a thiocarbonyl reagent, such as carbon disulfide, to form 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenylhydrazine derivatives.
科学的研究の応用
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
Similar Compounds
1-naphthylacetyl spermine: A synthetic analogue with similar structural features.
N-(1-naphthylacetyl)glycine phenacyl ester: Another compound with a naphthylacetyl group.
Uniqueness
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthyl group, phenylhydrazine moiety, and carbothioamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
31803-06-2 |
|---|---|
分子式 |
C19H17N3OS |
分子量 |
335.4 g/mol |
IUPAC名 |
1-[(2-naphthalen-1-ylacetyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H17N3OS/c23-18(21-22-19(24)20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)(H2,20,22,24) |
InChIキー |
XRSNDUPLOIMYGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


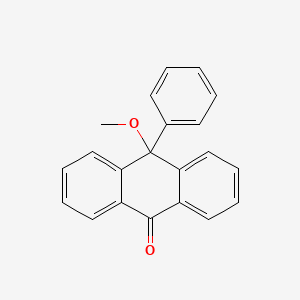

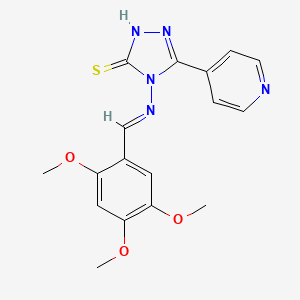

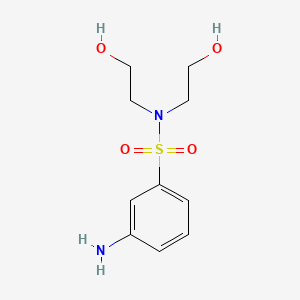



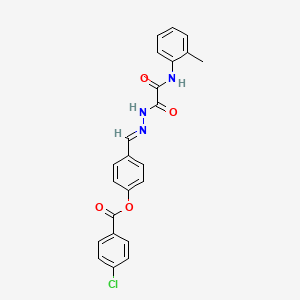
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11963874.png)

![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)
